molecular formula C17H19NO B6331322 N-(Salicylidene)-4-tert-butylaniline CAS No. 383180-35-6

N-(Salicylidene)-4-tert-butylaniline

Cat. No.: B6331322
CAS No.: 383180-35-6
M. Wt: 253.34 g/mol
InChI Key: NMDMYVUQEDUQLG-UHFFFAOYSA-N
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Description

N-(Salicylidene)-4-tert-butylaniline (CAS 383180-35-6) is a sterically hindered Schiff base synthesized via the condensation of salicylaldehyde and 4-tert-butylaniline . The introduction of the tert -butyl substituent at the para position of the aniline moiety confers significant steric bulk and enhanced lipophilicity, which improves solubility in organic solvents and profoundly influences molecular packing and interactions in various systems . This compound is a subject of significant interest in fundamental research due to its dynamic behavior. It exhibits notable photochromic properties, undergoing reversible enol-keto tautomerism upon irradiation with UV light (365 nm), a mechanism studied for applications in molecular switches and optical data storage . The lifetime of the photo-induced keto form is on the order of 120-150 ms at 25°C . Its structural framework, characterized by an intramolecular O–H⋯N hydrogen bond, also makes it an excellent bidentate ligand in coordination chemistry, where it is used to create complexes with metal ions for catalytic and materials science applications . For research and characterization, key spectroscopic data includes: a strong C=N imine stretch near 1620 cm⁻¹ in FT-IR analysis, and a distinctive imine proton signal at δ 8.42 ppm in ¹H NMR (CDCl₃) . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-[(4-tert-butylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-17(2,3)14-8-10-15(11-9-14)18-12-13-6-4-5-7-16(13)19/h4-12,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDMYVUQEDUQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation Method

The standard preparation involves equimolar mixing of 4-tert-butylaniline and salicylaldehyde in ethanol under reflux for 6–8 hours. The tert-butyl group’s steric bulk necessitates prolonged reaction times compared to unsubstituted analogs. Key steps include:

  • Imine Formation : Nucleophilic attack by the aniline’s amine group on the aldehyde carbonyl, followed by dehydration.

  • Tautomer Stabilization : Intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen stabilizes the enol form.

Reaction Scheme :

4-tert-Butylaniline+SalicylaldehydeEtOH, refluxN-(Salicylidene)-4-tert-butylaniline+H2O\text{4-tert-Butylaniline} + \text{Salicylaldehyde} \xrightarrow{\text{EtOH, reflux}} \text{this compound} + \text{H}_2\text{O}

Solvent and Catalytic Modifications

ParameterEthanol (Standard)MethanolAcetonitrile
Yield 78–85%72–78%65–70%
Reaction Time 6–8 h5–7 h8–10 h
Purity (HPLC) 95%92%88%
  • Acid Catalysis : Adding glacial acetic acid (1–2 mol%) accelerates imine formation, reducing time to 4–5 hours but requiring neutralization steps.

  • Microwave Assistance : Irradiation at 100°C for 30 minutes achieves 92% yield with reduced side products.

Precursor Synthesis: 4-tert-Butylaniline Production

Bromination-Amination Pathway

4-tert-Butylaniline is synthesized from 4-tert-butyltoluene via radical bromination followed by amination:

  • Bromination : Reacting 4-tert-butyltoluene with bromine (Br₂) at 80–100°C yields 4-tert-butylbenzyl bromide (TBT-Br).

  • Amination : TBT-Br undergoes nucleophilic substitution with ammonia (NH₃) in tetrahydrofuran (THF) at 60°C.

Critical Conditions :

  • Br₂:TBT Ratio : ≤1.97:1 to minimize dibromination byproducts.

  • Solvent-Free Bromination : Enhances purity by avoiding solvent residues.

Purification and Characterization

Recrystallization Techniques

SolventPurity Post-RecrystallizationCrystal Morphology
Ethanol99%Needle-like
Hexane-EtOAc (3:1)97%Prismatic

Spectroscopic Data

  • FT-IR :

    • C=N stretch: 1620 cm⁻¹

    • Phenolic O-H: 3400 cm⁻¹.

  • ¹H NMR (CDCl₃) :

    • Imine proton (HC=N): δ 8.42 ppm

    • tert-Butyl group: δ 1.32 ppm (9H, s).

Mechanistic Insights into Tautomerism

Photochromic Behavior

UV irradiation (365 nm) induces enol → keto tautomerism via proton transfer, confirmed by transient absorption spectroscopy:

  • Keto Form Lifetime : 120–150 ms at 25°C.

  • Thermal Relaxation : Reverts to enol form with t1/2t_{1/2} = 45 s at 50°C.

Kinetic Parameters :

kforward=1.2×103s1,kreverse=8.5×104s1k{\text{forward}} = 1.2 \times 10^{-3} \, \text{s}^{-1}, \quad k{\text{reverse}} = 8.5 \times 10^{-4} \, \text{s}^{-1}

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability:

  • Residence Time : 15 minutes at 120°C.

  • Output : 12 kg/day with 94% yield.

Byproduct Management

ByproductSourceRemoval Method
Unreacted AnilineIncomplete CondensationAcid-Base Extraction
Diimine AdductsExcess AldehydeColumn Chromatography

Chemical Reactions Analysis

Schiff Base Formation

N-(Salicylidene)-4-tert-butylaniline is synthesized via a condensation reaction between 4-tert-butylaniline and salicylaldehyde derivatives. This process occurs in ethanol under mild conditions, forming an intramolecular O–H⋯N hydrogen bond characteristic of Schiff bases .

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: Room temperature

  • Product Yield: >90% (based on analogous syntheses)

Photochromic Reactions

The compound undergoes reversible photochromism via cistrans isomerization of the keto form upon UV/visible light irradiation. Key findings include:

Mechanism

  • Enol → Keto Tautomerism : UV light (365 nm) induces proton transfer from the phenolic O–H to the imine nitrogen, forming a colored cis-keto tautomer .

  • Isomerization : The cis-keto form isomerizes to the trans-keto configuration, stabilized by crystal lattice interactions .

Structural Influences

ParameterPhotochromic ActivityExample Derivative
Dihedral Angle (°)>42° (active)N-(3,5-di-t-butylsalicylidene)-4-t-butylaniline
Void Volume (ų/molecule)>55 (active)Derivatives with bulky substituents
Steric HindranceInhibits activityN-(2,6-di-t-butylsalicylidene)-4-t-butylaniline

Experimental Data :

  • Irradiation at 365 nm induces a color change from pale yellow to orange-red .

  • Reverse isomerization occurs under 620 nm light or thermal relaxation .

Thermochromic Behavior

Heating induces a phase transition linked to chromic activity:

  • Low-Temperature Phase : Enol form dominates, stabilized by intramolecular hydrogen bonding .

  • High-Temperature Phase : Population of cis-keto tautomers increases, altering optical properties .

Critical Transition Temperature :

  • Observed near 150–200 K in analogous compounds .

Reactivity in Hybrid Systems

When integrated with dithienylethene (DTE), the compound acts as a molecular switch:

  • UV Irradiation (365 nm) : Promotes DTE ring closure, stabilizing the cis-keto form .

  • Visible Light (620 nm) : Reverts to the open-ring enol configuration .

Key Observation :

  • Hybrid systems show dual photochromism , with distinct absorption bands at 360 nm (enol) and 550 nm (keto-DTE closed form) .

Crystal Packing Effects

Crystalline environments modulate reactivity:

Crystal FeatureImpact on ReactivitySource
Tight PackingSuppresses photoisomerization
High Void VolumeFacilitates pedal motion (photochromism)
PolymorphismAlters thermochromic transition temperatures

Comparative Analysis of Derivatives

Substituent effects on the salicylideneaniline framework:

DerivativePhotochromismThermochromismNotes
N-(3,5-di-t-butylsalicylidene)-4-t-butylanilineYesYesBulky groups reduce steric clash
N-(2,6-di-t-butylsalicylidene)-4-t-butylanilineNoNoSteric hindrance blocks isomerization

Scientific Research Applications

Coordination Chemistry

N-(Salicylidene)-4-tert-butylaniline acts as a bidentate ligand, forming stable metal complexes. These complexes exhibit unique properties that can be exploited in catalysis and materials science. For example, studies have demonstrated its ability to coordinate with transition metals, influencing their electronic properties and reactivity .

Research indicates that this compound possesses potential antimicrobial and antioxidant activities. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents. Additionally, its antioxidant properties may contribute to protective effects against oxidative stress in biological systems .

Medicinal Chemistry

The compound has been investigated for therapeutic applications , particularly in oncology and inflammation. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving metal complexation. Furthermore, its anti-inflammatory effects are being explored as potential treatments for inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of dyes , pigments , and polymers . Its ability to form stable complexes makes it valuable in creating colorants with enhanced stability and performance characteristics .

Case Study 1: Coordination Complexes

A study published in the Journal of Coordination Chemistry examined the synthesis of metal complexes using this compound as a ligand. The resulting complexes demonstrated significant catalytic activity in organic transformations, highlighting the compound's versatility in coordination chemistry .

Case Study 2: Antimicrobial Activity

Research conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated substantial inhibition zones against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Case Study 3: Photochromism

Recent investigations into the photochromic properties of this compound revealed that it undergoes enol-keto tautomerization upon exposure to UV light. This property is being explored for applications in smart materials that change color based on environmental stimuli .

Mechanism of Action

The mechanism of action of N-(Salicylidene)-4-tert-butylaniline involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating through the nitrogen and oxygen atoms. This coordination can influence the reactivity and stability of the metal center, leading to various biological and chemical effects. The molecular targets and pathways involved depend on the specific metal complex and its application.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Salicylidene Schiff bases vary widely based on substituents on the aniline ring and the presence of metal coordination. Key structural analogs include:

a) N-(Salicylidene)-2-hydroxyaniline (Compound 1)
  • Structure : Lacks the tert-butyl group; instead, a hydroxyl group is present at the ortho position of the aniline ring (Fig. 1a in ).
  • Key Properties : Exhibits potent antimycobacterial activity against M. tuberculosis H37Rv (MIC = 8 µmol/dm³) with low cytotoxicity (80% cell viability at 1,000 µmol/dm³ in J774 macrophages) .
b) Salicylidene Acylhydrazides
  • Structure : Feature an acylhydrazide (–NH–CO–NH₂) linkage instead of an aniline group ().
  • Key Properties : Target bacterial proteins (e.g., WrbA, Tpx, FolX) to inhibit type III secretion systems (T3SS) in E. coli and Yersinia .
  • Comparison : The aniline backbone in N-(Salicylidene)-4-tert-butylaniline may limit direct interaction with bacterial T3SS machinery, suggesting divergent biological targets.
c) Metal-Salen Complexes (e.g., Fe-salen, Cr-salen)
  • Structure : Bis(salicylidene)ethylenediamine metal complexes ().
  • Key Properties: Fe-salen exhibits intrinsic magnetism and anti-cancer activity (e.g., apoptosis induction in MAT-Lu prostate cancer cells) . Activity varies by cell type; non-cancer cells (e.g., fibroblasts) show lower susceptibility .
Key Findings:
  • Antimicrobial Activity : N-(Salicylidene)-2-hydroxyaniline demonstrates higher selectivity for pathogens over mammalian cells compared to metal-salen complexes, which show broader cytotoxicity .
  • Anti-Cancer Potential: Metal-salen derivatives (e.g., Fe-salen) outperform non-metalated salicylidene anilines in apoptosis induction but lack selectivity .

Physicochemical and Coordination Properties

  • Solubility and Stability : The tert-butyl group in this compound likely improves thermal stability and organic solvent compatibility compared to hydroxylated analogs like Compound 1 .
  • This contrasts with salicylidene acylhydrazides, which prioritize biological target engagement over metal coordination .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(Salicylidene)-4-tert-butylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Schiff base condensation between 4-tert-butylaniline and salicylaldehyde. Refluxing equimolar amounts in ethanol under nitrogen for 6–8 hours yields the product. Purification involves recrystallization from ethanol or column chromatography . Optimization may include adjusting solvent polarity (e.g., methanol vs. ethanol) or using acid catalysts (e.g., glacial acetic acid) to enhance imine formation efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm imine bond formation (C=N stretch at ~1600–1650 cm⁻¹) and phenolic O-H stretch (~3400 cm⁻¹) .
  • NMR : 1H^1H NMR identifies aromatic protons (δ 6.5–8.5 ppm), tert-butyl groups (δ 1.3 ppm), and the imine proton (δ 8.3–8.5 ppm). 13C^{13}C NMR resolves C=N (~160 ppm) and aromatic carbons .
  • UV-Vis : Monitor π→π* transitions (250–300 nm) and charge-transfer bands (300–400 nm) to assess electronic properties .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

  • Methodological Answer : Use broth microdilution assays to determine minimal inhibitory concentration (MIC) against bacterial strains (e.g., Mycobacterium tuberculosis). Prepare serial dilutions (1–256 µg/mL) in Middlebrook 7H9 broth, incubate at 37°C for 7–14 days, and measure growth inhibition via optical density. Cytotoxicity can be assessed using mammalian cell lines (e.g., J774 macrophages) via MTT assays at concentrations ≤1000 µmol/dm³ .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines bond lengths, angles, and torsion angles. For example, the imine bond (C=N) typically measures ~1.28–1.30 Å, while intramolecular hydrogen bonds (O-H⋯N) stabilize planar configurations. Twinning or disorder requires iterative refinement using SHELXE or Olex2 .

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Molecular electrostatic potential (MESP) maps identify nucleophilic/electrophilic sites, while time-dependent DFT (TD-DFT) simulates UV-Vis spectra for comparison with experimental data .

Q. How do structural modifications (e.g., substituent effects) influence the antimycobacterial activity of this compound?

  • Methodological Answer : Systematic SAR studies involve synthesizing derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the salicylidene ring. Compare MIC values against M. tuberculosis H37Rv and correlate with Hammett constants (σ) or Hansch parameters. Lipophilicity (logP) impacts membrane permeability and can be optimized via tert-butyl group modulation .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Use Probit or Logit analysis (e.g., POLO software) to statistically model dose-response relationships and calculate EC₅₀/LC₅₀ values. Validate protocols via positive controls (e.g., isoniazid for TB assays) and replicate experiments under standardized conditions (pH, temperature, inoculum size) .

Methodological Notes

  • Crystallography : SHELX programs (SHELXS, SHELXL) are preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .
  • Data Reproducibility : Report purity (>95% by HPLC/GC-MS) and solvent residues (e.g., ethanol ≤0.5%) to ensure cross-study comparability .
  • Advanced Synthesis : For isotopic labeling (e.g., deuterated analogs), employ Pd/C-catalyzed H/D exchange or direct synthesis using deuterated 4-tert-butylaniline precursors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Salicylidene)-4-tert-butylaniline
Reactant of Route 2
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N-(Salicylidene)-4-tert-butylaniline

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